molecular formula C21H16Br2O5S B057273 Bromocresol purple CAS No. 115-40-2

Bromocresol purple

Cat. No.: B057273
CAS No.: 115-40-2
M. Wt: 540.2 g/mol
InChI Key: ABIUHPWEYMSGSR-UHFFFAOYSA-N
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Description

Bromocresol purple: is a dye belonging to the triphenylmethane family, specifically the triarylmethane dyes. It is widely used as a pH indicator due to its distinct color change properties. The compound is yellow below pH 5.2 and violet above pH 6.8. Its cyclic sulfonate ester form has a pKa value of 6.3 .

Mechanism of Action

Target of Action

Bromocresol Purple (BCP) is primarily used as a pH indicator and a fluorescent stain in yeast cells . It targets the pH levels in solutions and the plasma membranes of yeast cells .

Mode of Action

BCP operates by changing its color based on the pH level of the solution it is in . In a near-neutral or alkaline solution, BCP has a sulfonate structure that gives the solution a purple color . As the pH decreases, it converts to a sultone (cyclic sulfonic ester) that colors the solution yellow . This change in color is used to indicate the pH of the solution .

In yeast cells, BCP helps in dead cell count for cells with plasma membrane damage .

Biochemical Pathways

The primary biochemical pathway affected by BCP is the pH regulation in solutions. By changing its color based on the pH level, BCP provides a visual representation of the acidity or alkalinity of the solution .

In yeast cells, BCP interacts with the plasma membrane, allowing it to differentiate between live and dead cells .

Pharmacokinetics

Its solubility in ethanol is known .

Result of Action

The result of BCP’s action is a visual indication of the pH level in a solution, with the solution turning yellow at low pH (below 5.2) and violet at high pH (above 6.8) . In yeast cells, BCP stains dead cells with damaged plasma membranes, making them appear as blue-grey ghosts .

Action Environment

The action of BCP is influenced by the pH of the environment. The color change that indicates the pH level occurs only within a specific pH range (5.2 to 6.8) .

In yeast cells, the effectiveness of BCP as a stain may be influenced by factors such as the integrity of the plasma membrane and the overall health of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocresol purple can be synthesized by dissolving the dye in an aqueous 5% sodium bicarbonate solution and precipitating it from a hot solution by dropwise addition of aqueous hydrochloric acid. This process is repeated until the UV/VIS-extinction does not increase at 419 nm. The compound can also be recrystallized from benzene .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The exact industrial processes are often proprietary and may involve additional purification steps to ensure the dye meets specific quality standards.

Chemical Reactions Analysis

Types of Reactions: Bromocresol purple undergoes various chemical reactions, including:

    Acid-Base Reactions: The compound changes color based on the pH of the solution, shifting between yellow and violet as the pH varies.

    Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Acidic Conditions: Hydrochloric acid is commonly used to precipitate the dye from solution.

    Basic Conditions: Sodium bicarbonate is used to dissolve the dye in preparation for precipitation.

Major Products Formed: The primary product of interest is this compound itself, which is used in various applications due to its pH indicator properties.

Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3
Source PubChem
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InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br
Source PubChem
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Molecular Formula

C21H16Br2O5S
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DSSTOX Substance ID

DTXSID3059428
Record name Bromcresol Purple
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Molecular Weight

540.2 g/mol
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Physical Description

Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]
Record name Bromocresol purple
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Solubility

Soluble in alcohol, dilute alkalies
Record name Bromocresol Purple
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Color/Form

Minute, slightly yellow crystals

CAS No.

115-40-2
Record name Bromocresol purple
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-
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Record name BROMCRESOL PURPLE
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Melting Point

241.5 °C
Record name Bromocresol Purple
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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